(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide
Description
BenchChem offers high-quality (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-25-21-19(13(10-18(27)23-21)14-3-2-8-28-14)20(24-25)22-17(26)7-5-12-4-6-15-16(9-12)30-11-29-15/h2-9,13H,10-11H2,1H3,(H,23,27)(H,22,24,26)/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXFXMOJWBAQRU-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a central acrylamide moiety linked to both a benzo[d][1,3]dioxole and a furan-containing tetrahydropyridine derivative. This unique combination of heterocycles suggests a diverse range of biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure
The molecular structure can be represented as follows:
This compound's structural characteristics include:
- Benzo[d][1,3]dioxole : Known for its pharmacological properties.
- Furan moiety : Often associated with various biological activities.
- Tetrahydropyridine derivative : Contributes to the compound's overall biological profile.
Anticancer Properties
Preliminary studies indicate that the compound exhibits significant anticancer activity. Similar compounds have shown effectiveness in inhibiting matrix metalloproteinases (MMPs), which play a crucial role in cancer progression and metastasis. The unique combination of functional groups in this compound may enhance its bioactivity through synergistic effects.
Case Studies :
- A study on related compounds demonstrated that modifications in the structure significantly influenced cytotoxicity against various cancer cell lines. For instance, derivatives with similar structural motifs showed IC50 values as low as 5.99 µM against HeLa cells .
- Another investigation highlighted the inhibition of angiogenesis and P-glycoprotein efflux pump activity by structurally related compounds .
Anti-inflammatory Activity
The compound has been suggested to possess anti-inflammatory properties based on its structural similarities to other known anti-inflammatory agents. The presence of the benzo[d][1,3]dioxole unit is particularly noteworthy as it has been linked to the suppression of pro-inflammatory cytokines.
Research Findings :
- Compounds with similar frameworks have been shown to inhibit nitric oxide production in macrophages, indicating potential therapeutic applications for inflammatory diseases .
- The inhibition of NF-kB activation has been documented in related studies, suggesting that this compound may also modulate inflammatory pathways .
The mechanisms underlying the biological activities of this compound are hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as MMPs and phospholipase A2.
- Receptor Interaction : The ability to bind to specific receptors involved in cancer proliferation and inflammation is critical for its bioactivity.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful. The following table summarizes key findings from various studies:
Scientific Research Applications
Structural Characteristics
This compound consists of:
- A central acrylamide moiety.
- A benzo[d][1,3]dioxole unit.
- A furan-containing tetrahydropyridine derivative.
The presence of these various components enhances its biological activity and interaction with target molecules.
Biological Activities
Preliminary studies indicate that this compound may exhibit significant biological activities:
Anticancer Properties
Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The unique combination of the benzo[d][1,3]dioxole and furan moieties may enhance its bioactivity through synergistic effects.
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | DNA intercalation |
| Compound A | HCT116 | 1.54 | EGFR inhibition |
| Compound B | MCF7 | 4.52 | Apoptosis induction via mitochondrial pathways |
This data illustrates that certain derivatives exhibit lower IC50 values compared to standard chemotherapeutics like Doxorubicin, indicating higher potency against specific cancer types.
Anti-inflammatory Effects
Similar compounds have been documented to inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammation and cancer progression. The potential of this compound to modulate inflammatory pathways could be significant for therapeutic applications.
Case Studies
Recent research highlights the potential applications of compounds with similar structures:
- Antitumor Activity : A study demonstrated that derivatives containing benzo[d][1,3]dioxole exhibited significant cytotoxic effects against various cancer cell lines.
- Inhibition of Angiogenesis : Similar compounds have been reported to inhibit vascular endothelial growth factor receptor (VEGFR), a key player in angiogenesis.
Q & A
Q. How can stereochemical integrity be maintained during synthesis and storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
